1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound is classified under the category of diamines, which are characterized by the presence of two amine groups in their molecular structure. Its chemical identity is defined by the CAS Number 928000-70-8, and it possesses a molecular weight of 278.4 g/mol .
Methods: The synthesis of 1,2-ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- typically involves multi-step organic reactions. Common methods include:
Technical Details: The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and characterize the final product.
The molecular structure of 1,2-ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- can be represented by the following data:
The structural formula can be visualized using SMILES notation: CC(C)N(CC(C)C)C(C1=CC=C(C=C1)OCC)N.
The compound can participate in various chemical reactions typical for amines:
These reactions are essential for its potential applications in synthesizing other complex molecules or as intermediates in pharmaceutical chemistry.
The mechanism of action for 1,2-ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- primarily involves its interaction with biological targets through hydrogen bonding and ionic interactions due to its amine groups. This can lead to modulation of biological pathways, making it a candidate for drug development. Specific data on its interaction mechanisms would require further empirical studies.
Physical Properties:
Chemical Properties:
Relevant data indicate that it exhibits significant corrosive properties, necessitating careful handling procedures .
The compound has several scientific uses:
Its unique properties make it a valuable compound in both academic research and industrial applications. Further exploration into its biological activities could unveil additional therapeutic potentials.
CAS No.: 60889-05-6
CAS No.: 133798-12-6
CAS No.: 197787-20-5